1-Nitro-4-phenoxy-2-(propylsulfanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-4-phenoxy-2-(propylsulfanyl)benzene is an organic compound with a complex structure that includes nitro, phenoxy, and propylsulfanyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nitro-4-phenoxy-2-(propylsulfanyl)benzene typically involves multiple steps, starting with the nitration of a benzene derivative. The phenoxy and propylsulfanyl groups are introduced through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions occur efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-Nitro-4-phenoxy-2-(propylsulfanyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur at various positions on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium hydroxide, and oxidizing agents like potassium permanganate. Reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while oxidation can introduce additional nitro or hydroxyl groups .
Wissenschaftliche Forschungsanwendungen
1-Nitro-4-phenoxy-2-(propylsulfanyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Nitro-4-phenoxy-2-(propylsulfanyl)benzene involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the phenoxy and propylsulfanyl groups can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Nitro-4-phenoxybenzene
- 1-Nitro-2-phenoxybenzene
- 1-Nitro-4-(phenylmethoxy)benzene
Uniqueness
1-Nitro-4-phenoxy-2-(propylsulfanyl)benzene is unique due to the presence of the propylsulfanyl group, which can impart different chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for specific applications where these properties are desired .
Eigenschaften
CAS-Nummer |
61167-06-4 |
---|---|
Molekularformel |
C15H15NO3S |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
1-nitro-4-phenoxy-2-propylsulfanylbenzene |
InChI |
InChI=1S/C15H15NO3S/c1-2-10-20-15-11-13(8-9-14(15)16(17)18)19-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3 |
InChI-Schlüssel |
HLZKDYBALBILEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=C(C=CC(=C1)OC2=CC=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.